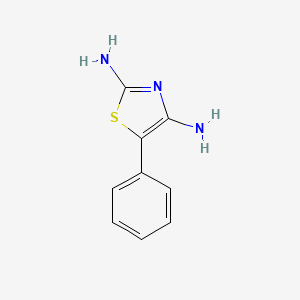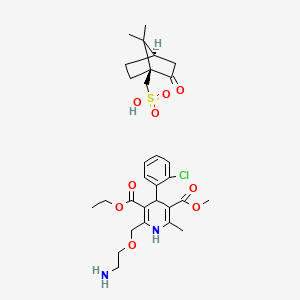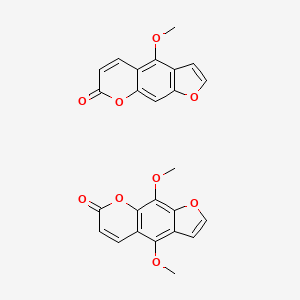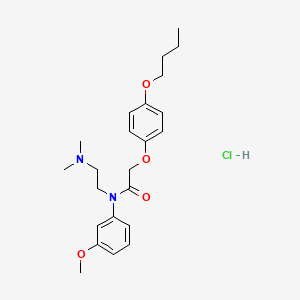
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Improvements in Synthesis : A study by Gong Fenga (2007) detailed the synthesis improvements of a similar compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, highlighting the yield and purity enhancements in the production process. This demonstrates the potential for refining and scaling up the synthesis of related compounds, including the acetamide derivative (Gong Fenga, 2007).
New Derivatives and Potential Pesticides : Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which have potential as pesticides. This suggests the possibility of acetamide derivatives, including the compound , being explored for similar applications (Olszewska, Tarasiuk, & Pikus, 2009).
Biodegradation and Environmental Impact
- Biodegradation Studies : Research by Wang et al. (2015) on acetochlor biodegradation, a related compound, showed the involvement of a cytochrome P450 system in N-Deethoxymethylation, a key step in acetochlor degradation. This study could provide insights into the environmental impact and degradation pathways of similar acetamide derivatives (Wang et al., 2015).
Medical and Pharmacological Research
Anticancer Drug Synthesis : Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating the potential of acetamide derivatives in the development of anticancer drugs. This indicates the scope for researching the acetamide compound for similar medicinal applications (Sharma et al., 2018).
Analgesic and Anti-Inflammatory Activities : Yusov et al. (2019) found that certain acetamide hydrochlorides displayed significant analgesic and anti-inflammatory effects. This suggests that similar investigations could be conducted for the acetamide compound (Yusov et al., 2019).
Chemical Analysis and Detection
- Fluorescent Probes for Detection : Houdier et al. (2000) reported on a new molecular probe for measuring carbonyl compounds, which could potentially be adapted for detecting acetamide derivatives in various samples (Houdier et al., 2000).
Propriétés
Numéro CAS |
27471-68-7 |
|---|---|
Nom du produit |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride |
Formule moléculaire |
C23H33ClN2O4 |
Poids moléculaire |
437 g/mol |
Nom IUPAC |
2-(4-butoxyphenoxy)-N-[2-(dimethylamino)ethyl]-N-(3-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C23H32N2O4.ClH/c1-5-6-16-28-20-10-12-21(13-11-20)29-18-23(26)25(15-14-24(2)3)19-8-7-9-22(17-19)27-4;/h7-13,17H,5-6,14-16,18H2,1-4H3;1H |
Clé InChI |
CNFNOTBBFIIERQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OC.Cl |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OC.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
27471-68-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



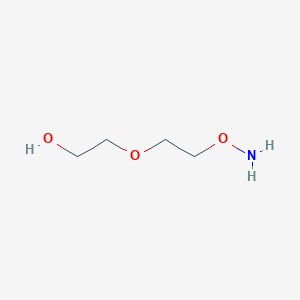
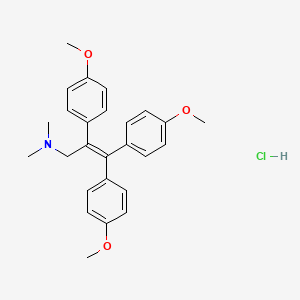
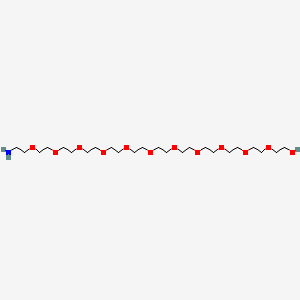
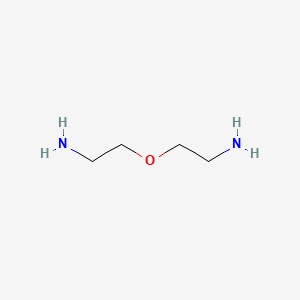
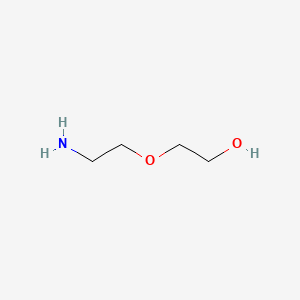
![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)

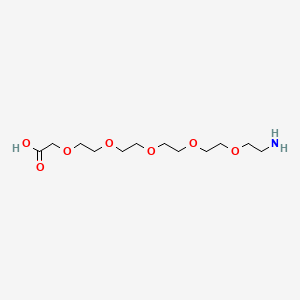
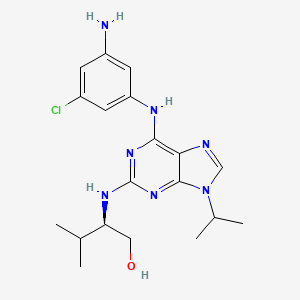
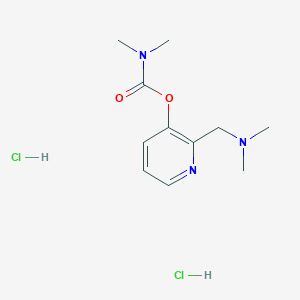
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)
